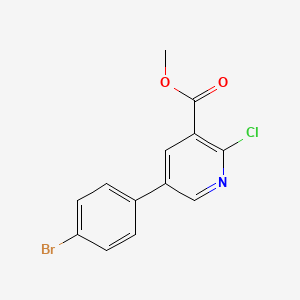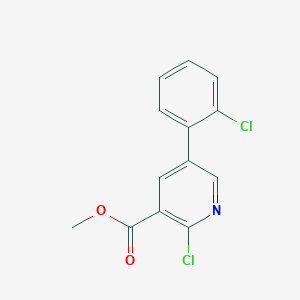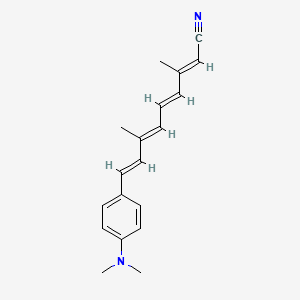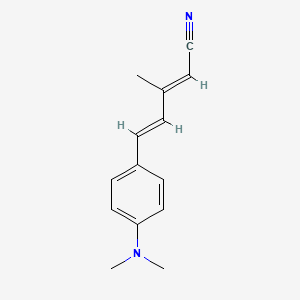
Methyl 2-chloro-5-(4-bromophenyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-5-(4-bromophenyl)nicotinate (M2C5BP) is a novel compound that has been studied for its potential use in various scientific research applications. It is an organic compound that belongs to the class of substituted nicotinates, which are derivatives of nicotinic acid (also known as vitamin B3). M2C5BP has been studied for its ability to act as a prodrug, which is a drug that is converted into an active form after being administered. Additionally, it has been studied for its ability to act as a substrate for enzymes and receptors, as well as its ability to act as a ligand for various proteins.
Applications De Recherche Scientifique
M2C5BP has been studied for its potential applications in various scientific research fields. It has been studied for its ability to act as a prodrug, as well as its ability to act as a substrate for enzymes and receptors. Additionally, it has been studied for its ability to act as a ligand for various proteins. Furthermore, M2C5BP has been studied for its potential use in drug delivery systems, as well as for its ability to modulate the activity of various enzymes.
Mécanisme D'action
M2C5BP is believed to act as a prodrug, which is a drug that is converted into an active form after being administered. It is believed that the prodrug is converted into its active form by the action of enzymes and other proteins in the body. Additionally, M2C5BP is believed to act as a substrate for enzymes, as well as a ligand for various proteins.
Biochemical and Physiological Effects
M2C5BP has been studied for its potential effects on biochemical and physiological processes. It has been studied for its ability to modulate the activity of various enzymes and proteins, as well as its ability to act as a prodrug. Additionally, M2C5BP has been studied for its potential effects on the immune system, as well as its ability to act as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
M2C5BP has several advantages and limitations for use in laboratory experiments. The main advantage of M2C5BP is its ability to act as a prodrug, which allows for the study of the effects of the active form without the need for direct administration. Additionally, M2C5BP is relatively easy to synthesize, and can be stored for long periods of time. However, M2C5BP has several limitations, including its potential toxicity, as well as its potential to cause side effects.
Orientations Futures
The potential applications of M2C5BP are vast and varied, and there are many potential future directions for research. Some potential future directions include the development of new prodrugs based on M2C5BP, the study of the effects of M2C5BP on various biochemical and physiological processes, and the study of the potential therapeutic applications of M2C5BP. Additionally, further research could be conducted into the mechanisms of action of M2C5BP, as well as its potential to act as a substrate for enzymes and receptors. Finally, further research could be conducted into the potential side effects of M2C5BP, as well as its potential toxicity.
Méthodes De Synthèse
M2C5BP can be synthesized using a variety of methods. The most common method involves the reaction of 4-bromophenylacetic acid with 2-chloro-5-nitrobenzonitrile in the presence of sodium hydroxide in an aqueous solution. This reaction produces the desired product, M2C5BP, as well as several byproducts. Other methods of synthesis include the reaction of 4-bromophenylacetic acid with ethyl chloroformate in the presence of sodium hydroxide, and the reaction of 4-bromophenylacetic acid with 2-chloro-5-nitrobenzaldehyde in the presence of potassium hydroxide.
Propriétés
IUPAC Name |
methyl 5-(4-bromophenyl)-2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2/c1-18-13(17)11-6-9(7-16-12(11)15)8-2-4-10(14)5-3-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWORZKPVLVFTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)
![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)
![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97%](/img/structure/B6308291.png)
![{(S)-(-)-7-[N-(1,3-dithian-2-yl)methylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane}chlorodihydroiridium(III), 97+% [Ir-(S)-DTB-SpiroSAP]](/img/structure/B6308299.png)

ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)

![N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B6308324.png)




